molecular formula C21H27ClFN7O B12410995 (S,E)-N1-(6-Fluoro-3-(2-(6-morpholinopyridazin-3-yl)vinyl)-1H-indazol-5-yl)butane-1,2-diamine hydrochloride

(S,E)-N1-(6-Fluoro-3-(2-(6-morpholinopyridazin-3-yl)vinyl)-1H-indazol-5-yl)butane-1,2-diamine hydrochloride

Cat. No.: B12410995
M. Wt: 447.9 g/mol
InChI Key: NUNTVCPRDFANCY-ZOWAZICSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YE6144 is a prototypical inhibitor of interferon regulatory factor 5 (IRF5). It selectively suppresses IRF5 activity through the inhibition of IRF5 phosphorylation . This compound has shown significant potential in scientific research, particularly in the fields of immunology and autoimmune diseases.

Preparation Methods

The synthetic routes and reaction conditions for YE6144 involve several steps. The compound is typically synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for YE6144 are not widely documented, but laboratory-scale synthesis involves the use of specific reagents and conditions to achieve high purity and yield .

Chemical Reactions Analysis

YE6144 undergoes various types of chemical reactions, including:

    Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the compound.

    Substitution: Common reagents and conditions used in these reactions include strong acids or bases, which facilitate the replacement of specific atoms or groups within the molecule.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

YE6144 has a wide range of scientific research applications:

Mechanism of Action

YE6144 exerts its effects by selectively inhibiting the phosphorylation of IRF5. This inhibition prevents the activation of IRF5, thereby suppressing its activity. The molecular targets and pathways involved include the IRF5 signaling pathway, which plays a critical role in the regulation of immune responses and the production of type I interferons .

Comparison with Similar Compounds

YE6144 is unique in its selective inhibition of IRF5. Similar compounds include other IRF5 inhibitors, but YE6144 stands out due to its high specificity and potency. Some similar compounds are:

    IRF5 Inhibitor A: Another compound that inhibits IRF5 but with lower specificity.

    IRF5 Inhibitor B: A less potent inhibitor compared to YE6144.

    IRF5 Inhibitor C: A compound with broader activity, affecting multiple targets in addition to IRF5.

Properties

Molecular Formula

C21H27ClFN7O

Molecular Weight

447.9 g/mol

IUPAC Name

(2S)-1-N-[6-fluoro-3-[(E)-2-(6-morpholin-4-ylpyridazin-3-yl)ethenyl]-1H-indazol-5-yl]butane-1,2-diamine;hydrochloride

InChI

InChI=1S/C21H26FN7O.ClH/c1-2-14(23)13-24-20-11-16-18(26-27-19(16)12-17(20)22)5-3-15-4-6-21(28-25-15)29-7-9-30-10-8-29;/h3-6,11-12,14,24H,2,7-10,13,23H2,1H3,(H,26,27);1H/b5-3+;/t14-;/m0./s1

InChI Key

NUNTVCPRDFANCY-ZOWAZICSSA-N

Isomeric SMILES

CC[C@@H](CNC1=C(C=C2C(=C1)C(=NN2)/C=C/C3=NN=C(C=C3)N4CCOCC4)F)N.Cl

Canonical SMILES

CCC(CNC1=C(C=C2C(=C1)C(=NN2)C=CC3=NN=C(C=C3)N4CCOCC4)F)N.Cl

Origin of Product

United States

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